4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
The compound 4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 136309-07-4) features a spirocyclic core with a 1-oxa-4-azaspiro[4.5]decane scaffold. The benzoyl group at position 4 is substituted with a trifluoromethyl (-CF₃) group at the meta (3-) position. Its molecular formula is C₁₇H₁₈F₃NO₄, with a molecular weight of 357.32 g/mol and a purity of 97% .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c18-17(19,20)12-6-4-5-11(9-12)14(22)21-13(15(23)24)10-25-16(21)7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPAUCLFRGMYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the trifluoromethyl group: This can be achieved through trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The spirocyclic scaffold allows for extensive derivatization. Below is a systematic comparison:
Substituent Position and Electronic Effects
4-Fluorobenzoyl Derivative
- Structure : 4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Molecular Formula: C₁₆H₁₈FNO₄
- Molecular Weight : 307.32 g/mol
- Key Feature : The para-fluorine substituent is electron-withdrawing, reducing electron density on the benzoyl ring. This may enhance binding to targets requiring electron-deficient aromatic interactions .
3-Methylbenzoyl Derivative
- Structure : 4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Molecular Formula: C₁₇H₂₁NO₄
- Molecular Weight : 303.36 g/mol
2,4-Difluorobenzoyl Derivative
- Structure : 4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Molecular Formula: C₁₆H₁₇F₂NO₄
- Molecular Weight : 325.31 g/mol
- Key Feature : Dual fluorine substituents amplify electron-withdrawing effects, which may influence receptor binding kinetics or metabolic stability .
4-(Trifluoromethyl)benzoyl Derivative
- Structure : 4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Molecular Formula: C₁₇H₁₈F₃NO₄
- Molecular Weight : 357.32 g/mol
Data Table: Structural and Physicochemical Comparisons
Functional Group Impact on Drug-Like Properties
Trifluoromethyl (-CF₃) :
- Enhances metabolic stability by resisting oxidative degradation.
- Increases lipophilicity, improving blood-brain barrier penetration .
Fluoro (-F) :
- Reduces metabolic oxidation of the aromatic ring.
- Modulates pKa of adjacent carboxylic acid, affecting solubility .
Methyl (-CH₃) :
- Increases lipophilicity but may reduce solubility in aqueous media.
- Minimal electronic effects compared to halogens .
Biological Activity
4-[3-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and the presence of a trifluoromethyl group, which significantly enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.
- Molecular Formula : C18H20F3NO4
- Molecular Weight : Approximately 359.33 g/mol
- CAS Number : 1326812-11-6
The trifluoromethyl group contributes to the compound's lipophilicity, which is crucial for its interaction with biological targets. The presence of both oxa and azaspiro groups further enhances its reactivity and potential therapeutic applications.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Preliminary studies indicate that this compound exhibits significant inhibitory activity against FAAH. This inhibition can lead to increased levels of endocannabinoids, which are associated with various physiological effects, including pain relief and anti-inflammatory responses.
Table 1: Inhibitory Activity Against FAAH
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | FAAH inhibition leading to increased endocannabinoid levels |
Interaction Studies
The interactions of this compound with biological targets primarily occur through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are critical for its biological efficacy and specificity towards FAAH.
Case Studies and Research Findings
- Study on Endocannabinoid Levels : A study evaluated the effects of this compound on endocannabinoid levels in vivo, demonstrating a significant increase in anandamide concentrations following treatment, suggesting potential applications in pain management and inflammation control.
- Comparative Analysis with Similar Compounds : Research comparing this compound with structurally similar compounds revealed that the trifluoromethyl substitution notably enhances biological activity.
Table 2: Comparative Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Benzoyl group | Lower FAAH inhibition |
| 8-Methyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Trifluoromethyl group | Enhanced FAAH inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
